HEXADECYL(2-HYDROXYETHYL)DIMETHYLAMMONIU

Description

Fundamental Chemical Structures and Nomenclature within the Hexadecyl(2-hydroxyethyl)dimethylammonium Family

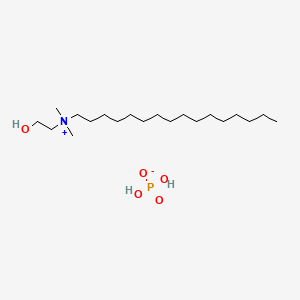

The core structure of Hexadecyl(2-hydroxyethyl)dimethylammonium consists of a central, positively charged nitrogen atom. This nitrogen is covalently bonded to four substituents: a long, hydrophobic hexadecyl (or cetyl) alkyl chain (C₁₆H₃₃), two methyl groups (–CH₃), and a hydrophilic 2-hydroxyethyl group (–CH₂CH₂OH). The positive charge of the quaternary ammonium (B1175870) cation is balanced by a counter-ion, leading to the formation of various salts.

The nomenclature for this compound can vary, reflecting different naming conventions. The most common systematic name is Hexadecyl(2-hydroxyethyl)dimethylammonium , often followed by the name of its associated anion (e.g., chloride, bromide, dihydrogen phosphate).

Below is a table detailing the structural components and common nomenclature for salts of this cation.

| Component | Chemical Formula | Common Name |

| Cation | [C₁₆H₃₃N(CH₃)₂(CH₂CH₂OH)]⁺ | Hexadecyl(2-hydroxyethyl)dimethylammonium |

| Cetyl(2-hydroxyethyl)dimethylammonium | ||

| N-(2-hydroxyethyl)-N,N-dimethylhexadecan-1-aminium | ||

| Anion Examples | Cl⁻ | Chloride |

| H₂PO₄⁻ | Dihydrogen Phosphate (B84403) | |

| CH₃SO₄⁻ | Methyl Sulfate |

The presence of the hexadecyl chain provides significant hydrophobicity, driving the molecule's surfactant behavior, while the quaternary ammonium head group, along with the hydroxyethyl (B10761427) moiety, constitutes the hydrophilic portion.

Research Significance of Hydroxyethylated Quaternary Ammonium Surfactants in Academic Chemistry

The introduction of a hydroxyethyl group into the head of a quaternary ammonium surfactant has been a subject of considerable academic research. Studies have shown that this modification can significantly influence the compound's surface and aggregation properties. The hydroxyl group can participate in hydrogen bonding, which can affect the packing of surfactant molecules at interfaces and the formation of micelles in solution.

Research indicates that surfactants containing hydroxyethyl groups can be highly efficient at reducing the surface tension of aqueous solutions. researchgate.net The presence of the -OH group can also impact the critical micelle concentration (CMC), which is a key parameter in surfactant performance. For instance, investigations into alkyl-(2-hydroxyethyl)-dimethylammonium bromides have provided detailed physicochemical characterization, including their solubility and phase equilibria, which are fundamental to understanding their behavior in various applications. nih.gov Furthermore, the introduction of a hydroxyl-decorated head group has been proposed to be responsible for the outstanding performances of some of these amphiphilic materials.

Overview of Current Academic Research Trajectories for Hexadecyl(2-hydroxyethyl)dimethylammonium Compounds

Current academic research on Hexadecyl(2-hydroxyethyl)dimethylammonium and its derivatives is primarily focused on their application in materials science and catalysis. The unique properties imparted by the hydroxyethyl group make these compounds effective stabilizing and directing agents in the synthesis of nanomaterials.

One significant area of investigation is their use as protective agents for metallic colloids. For example, N,N-dimethyl-N-cetyl-N-(2-hydroxyethyl) ammonium salts have been successfully employed to stabilize rhodium nanoparticles in aqueous solutions. researchgate.net In this role, the surfactant forms a bilayer structure at the particle surface, preventing agglomeration and influencing the catalytic activity of the nanoparticles. researchgate.net Research has explored the effect of different counter-ions (e.g., chloride, fluoride (B91410), triflate) on the physicochemical and catalytic properties of these stabilized rhodium colloids. researchgate.net

Another prominent research trajectory involves the use of Hexadecyl(2-hydroxyethyl)dimethylammonium salts in the preparation of heterogeneous catalysts. Specifically, Hexadecyl(2-hydroxyethyl)dimethylammonium dihydrogen phosphate has been utilized as a water-soluble reagent for preparing palladium catalysts supported on alumina (B75360) (Pd/Al₂O₃). researchgate.net These catalysts have shown efficacy in the selective semi-hydrogenation of acetylene (B1199291) to ethylene (B1197577). researchgate.net The compound acts as both a stabilizing and a reducing agent in the formation of the metal nanoparticles, showcasing its multifunctional role in catalyst manufacturing. researchgate.net

The table below summarizes key research findings related to the application of Hexadecyl(2-hydroxyethyl)dimethylammonium compounds.

| Research Area | Compound Variant | Key Findings |

| Nanoparticle Stabilization | N,N-dimethyl-N-cetyl-N-(2-hydroxyethyl) ammonium salts | Effectively stabilizes rhodium(0) colloidal suspensions, with the counter-ion influencing the catalytic properties. researchgate.net |

| Heterogeneous Catalysis | Hexadecyl(2-hydroxyethyl)dimethylammonium dihydrogen phosphate | Used in the reduction-deposition method to prepare Pd-based catalysts for selective hydrogenation reactions. researchgate.net |

| Physicochemical Properties | Alkyl-(2-hydroxyethyl)-dimethylammonium bromides (including C16 chain) | Detailed studies on solubility, phase equilibria, and thermodynamic properties provide a fundamental understanding of their behavior as precursors for ionic liquids. nih.gov |

Properties

IUPAC Name |

dihydrogen phosphate;hexadecyl-(2-hydroxyethyl)-dimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H44NO.H3O4P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(2,3)19-20-22;1-5(2,3)4/h22H,4-20H2,1-3H3;(H3,1,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZVXLFVBKDMJH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CCO.OP(=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H46NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074682 | |

| Record name | 1-Hexadecanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, phosphate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85563-48-0 | |

| Record name | Hexadecyl(2-hydroxyethyl)dimethyl ammonium dihydrogen phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85563-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Luviquat mono CP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085563480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexadecanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, phosphate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecyl(2-hydroxyethyl)dimethylammonium dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.626 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYETHYL CETYLDIMONIUM PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G05UO431K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Preparative Strategies for Hexadecyl(2-hydroxyethyl)dimethylammonium Salts

The synthesis of hexadecyl(2-hydroxyethyl)dimethylammonium salts is primarily achieved through quaternization reactions, which involve the alkylation of a tertiary amine. The choice of alkylating agent and starting amine dictates the final product, and subsequent anion exchange reactions can further diversify the available salts.

Quaternization Reactions for N-Hexadecyl-N-(2-hydroxyethyl)-N,N-dimethylammonium Bromide Synthesis

The most direct route for synthesizing N-Hexadecyl-N-(2-hydroxyethyl)-N,N-dimethylammonium Bromide involves a quaternization reaction. This is a type of nucleophilic substitution reaction where the tertiary amine, N,N-dimethyl-2-hydroxyethylamine (also known as 2-(dimethylamino)ethanol), acts as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of an alkyl halide, in this case, 1-bromohexadecane (B154569) (cetyl bromide). This reaction forms a new carbon-nitrogen bond, resulting in the desired quaternary ammonium (B1175870) cation with bromide as the counterion.

The general reaction is as follows: CH₃(CH₂)₁₅Br + (CH₃)₂NCH₂CH₂OH → [CH₃(CH₂)₁₅N(CH₃)₂(CH₂CH₂OH)]⁺Br⁻

This synthesis can be performed using various solvents, such as ethanol (B145695) or isopropanol, often under reflux conditions to increase the reaction rate.

To align with the principles of green chemistry, which emphasize reducing waste and avoiding the use of hazardous substances, solvent-free methods for the synthesis of quaternary ammonium salts have been developed. These methods not only reduce environmental impact and recycling costs but can also enhance reaction efficiency. researchgate.netresearchgate.netgoogle.com

A pertinent example, demonstrating the viability of this approach, is the solvent-free synthesis of the closely related compound, hexadecylmethyldihydroxyethylammonium bromide. In this process, 1-Bromohexadecane (BHD) and N-methyldiethanolamine (MDEA) are used as the reactants. researchgate.netgoogle.com The reactants are weighed and placed in a reaction vessel equipped for stirring and heating. researchgate.net The mixture is then heated directly, initiating the quaternization reaction without the need for a solvent medium. This method has been shown to produce high conversion rates. researchgate.net

The efficiency and yield of the quaternization reaction are highly dependent on conditions such as temperature, reaction time, and the molar ratio of the reactants. Detailed studies on the solvent-free synthesis of hexadecylmethyldihydroxyethylammonium bromide from 1-Bromohexadecane (BHD) and N-methyldiethanolamine (MDEA) provide insight into the optimization of these parameters. researchgate.netgoogle.com

Effect of Temperature: The conversion rate generally increases with temperature. However, excessively high temperatures (e.g., above 110°C) can lead to the formation of byproducts and discoloration of the product. researchgate.net

Effect of Molar Ratio: The stoichiometry of the reactants is crucial. Using a slight excess of the alkylating agent (1-bromohexadecane) can drive the reaction towards completion and increase the conversion rate of the amine. A molar ratio of BHD to MDEA of 1.1:1.0 was identified as optimal. researchgate.netgoogle.com

Effect of Reaction Time: The reaction proceeds over time, with the conversion rate plateauing after a certain period. For the BHD and MDEA reaction, the optimal time was determined to be 110 minutes, after which the increase in conversion rate becomes negligible. researchgate.net

The following table summarizes the research findings on the optimization of this analogous solvent-free synthesis. researchgate.net

| Parameter | Condition | Observation | Optimal Value |

|---|---|---|---|

| Temperature | 90°C | 54.3% MDEA conversion rate, white product | 110°C |

| 100°C | 75.63% MDEA conversion rate, white product | ||

| 110°C | 90.13% MDEA conversion rate, light yellow product | ||

| 120°C | 92.04% MDEA conversion rate, brown product (byproduct formation) | ||

| Molar Ratio (BHD:MDEA) | 0.9:1.0 | Lower MDEA conversion rate | 1.1:1.0 |

| 1.0:1.0 | Increased MDEA conversion rate | ||

| 1.1:1.0 | Higher MDEA conversion rate | ||

| 1.2:1.0 | Conversion rate does not increase significantly | ||

| Reaction Time | 15-120 min | Conversion rate increases steadily and plateaus after 110 min | 110 min |

These optimized conditions resulted in a conversion rate of 96.78%. researchgate.net

Synthesis of N,N-Dimethyl-N-cetyl-N-(2-hydroxyethyl)ammonium Chloride Precursors

The synthesis of the chloride salt, N,N-Dimethyl-N-cetyl-N-(2-hydroxyethyl)ammonium chloride, follows a similar quaternization pathway as the bromide salt. The primary difference lies in the choice of the alkylating agent. Instead of 1-bromohexadecane, 1-chlorohexadecane (B1210310) is used as the precursor.

The reaction involves N,N-dimethyl-2-hydroxyethylamine and 1-chlorohexadecane. sdgrkr.com Due to the lower reactivity of alkyl chlorides compared to alkyl bromides, reaction conditions may require longer times or higher temperatures to achieve comparable yields. The synthesis of a shorter-chain analog, dodecyl dimethyl hydroxyethyl (B10761427) ammonium chloride, has been successfully carried out using 2-chloroethanol (B45725) and dimethyl laurylamine. sdgrkr.com

Anion Exchange and Counterion Variation for Diverse Hexadecyl(2-hydroxyethyl)dimethylammonium Salts

Once a halide salt of hexadecyl(2-hydroxyethyl)dimethylammonium has been synthesized, the counterion can be readily exchanged to produce a variety of salts with different properties. This anion exchange is a common strategy to tailor the characteristics of ionic liquids and surfactants. researchgate.net

A typical method involves starting with the chloride salt (HEA16Cl) and reacting it with a salt of the desired anion, often a silver salt, which results in the precipitation of silver chloride. An alternative and more common method utilizes anion-exchange resins. researchgate.net The quaternary ammonium halide is passed through a column packed with a resin that has been pre-loaded with the desired anion (e.g., hydroxide (B78521), acetate (B1210297), or bicarbonate). The resin captures the halide ions and releases the new anions into the solution with the quaternary ammonium cation.

This technique has been used to prepare a range of N,N-dimethyl-N-cetyl-N-(2-hydroxyethyl)ammonium salts, including those with bicarbonate (HCO₃⁻), fluoride (B91410) (F⁻), triflate (CF₃SO₃⁻), and tetrafluoroborate (B81430) (BF₄⁻) counterions. researchgate.net

Chemical Modifications and Derivatization Studies of the Hydroxyethyl Moiety

The hydroxyethyl group (-CH₂CH₂OH) on the hexadecyl(2-hydroxyethyl)dimethylammonium cation is a reactive functional handle that can be chemically modified to create derivatives with altered properties. The primary reaction targeting this group is esterification.

Esterification involves the reaction of the hydroxyl group with a carboxylic acid or, more commonly, a more reactive derivative like a fatty acid anhydride (B1165640) or acyl chloride. This reaction forms an ester linkage, converting the hydroxyl group into an acyloxyethyl group. A patented process describes the production of ester-containing quaternary ammonium salts by reacting a hydroxyl-bearing quaternary ammonium salt with a fatty acid anhydride. google.com The molar ratio of the fatty acid anhydride to the quaternary ammonium salt can be controlled to manage the degree of esterification. google.com This modification significantly increases the hydrophobicity of the head group, which can impact the surfactant's properties, such as its biodegradability and interaction with surfaces. The synthesis of various cationic esterquat surfactants involves the esterification of alkanolamines followed by quaternization. researchgate.net

Functionalization Reactions of the Primary Alcohol Group in Hexadecyl(2-hydroxyethyl)dimethylammonium Structures

The presence of a primary alcohol group in the structure of hexadecyl(2-hydroxyethyl)dimethylammonium salts offers a reactive site for various chemical modifications. This hydroxyl (-OH) moiety can be functionalized to alter the molecule's physical and chemical properties, such as its solubility, reactivity, and surfactant characteristics. Key functionalization reactions include esterification and etherification.

Esterification: The hydroxyl group can be converted into an ester group, a common strategy for modifying such quaternary ammonium salts. One established method involves the reaction of a quaternary ammonium salt containing a hydroxyl group with a fatty acid anhydride. google.com This process allows for the esterification of the hydroxyl groups to produce a quaternary ammonium salt with an ester group, often with high conversion rates and minimal byproducts like free fatty acids. google.com The reaction is typically conducted at elevated temperatures, often in the range where the quaternary ammonium salt is in a molten state to facilitate the reaction. google.com The use of an anhydride is advantageous for achieving a high degree of conversion. google.com

| Parameter | Description | Source(s) |

| Reactants | Quaternary ammonium salt with a hydroxyl group (e.g., Hexadecyl(2-hydroxyethyl)dimethylammonium halide) and a fatty acid anhydride. | google.com |

| Reaction Type | Esterification | google.com |

| Temperature | Preferably from the melting point of the quaternary ammonium salt up to 150°C. This prevents the decomposition of the reactants and products. | google.com |

| Catalyst/Solvent | The reaction can be carried out without a solvent, though an inert solvent can be used to reduce the melting point of the salt. | google.com |

| Outcome | Formation of a quaternary ammonium salt containing an ester group with a high degree of conversion. | google.com |

This type of modification is analogous to esterification reactions performed on other hydroxyl-containing compounds, such as 2-hydroxyethyl methacrylate (B99206) (HEMA), where carboxylic acids are coupled to the alcohol in the presence of activating agents like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). researchgate.netresearchgate.net

Etherification: Another potential functionalization is the O-alkylation of the hydroxyl group to form an ether linkage. This reaction can be carried out on alkanolammonium salts under phase transfer catalysis conditions. google.com The process may involve a two-stage approach where the initial quaternization of the precursor alkanolamine is followed by the etherification of the hydroxyl group after the addition of a strong base, such as an aqueous alkali metal hydroxide solution. google.com The quaternary salt formed can sometimes act as its own phase transfer catalyst, facilitating the O-alkylation reaction. google.com

Application of Derivatization in Analytical Research (e.g., for fatty acid analysis using N-(2-Hydroxyethyl) pyrrolidine)

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is more suitable for a specific measurement method. This is particularly relevant for the analysis of fatty acids by liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS), where the underivatized molecules often exhibit poor ionization efficiency and thus low detection sensitivity. rsc.org

A notable application that mirrors the structure of the target compound's headgroup is the use of N-(2-Hydroxyethyl)pyrrolidine (NHP) as a derivatizing agent for the sensitive determination of fatty acids in biological samples. proquest.comresearchgate.net This pre-column derivatization strategy significantly enhances the MS detection signals, allowing for more robust and sensitive quantification. proquest.com

The procedure involves converting the carboxylic acid group of the fatty acids into an amide derivative bearing the NHP tag. This chemical modification improves chromatographic retention on reverse-phase columns and, more importantly, increases the ionization efficiency in the mass spectrometer. proquest.com Research has shown that this derivatization can increase the method's sensitivity by up to 100-fold compared to the analysis of underivatized fatty acids. proquest.com The derivatized fatty acids can then be accurately quantified using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-ESI-MS/MS) in selective reaction monitoring (SRM) mode. proquest.comresearchgate.net

| Step | Description | Source(s) |

| 1. Activation | The fatty acids (RCOOH) are first activated. For example, the hydroxyl group of the carboxylic acid is replaced by chlorine using an agent like oxalyl chloride to form a reactive acyl chloride (RCOCl). | proquest.com |

| 2. Derivatization | The activated fatty acid (RCOCl) is then reacted with N-(2-hydroxyethyl) pyrrolidine (B122466) (NHP). The NHP molecule displaces the chlorine, forming a stable NHP-fatty acid amide derivative. | proquest.comresearchgate.net |

| 3. Analysis | The resulting NHP-fatty acid derivatives are analyzed by HPLC-ESI-MS/MS. The SRM mode is used for selective and sensitive quantification of each fatty acid. | proquest.com |

| Benefit | Greatly enhanced detection sensitivity (up to 100-fold improvement) and improved chromatographic separation on reverse-phase columns. | proquest.com |

This approach allows for the determination of various fatty acids, including palmitic acid, stearic acid, and oleic acid, at very low concentrations in complex matrices like algae extracts. proquest.com

Advanced Analytical Characterization Techniques

Spectroscopic Analysis of Hexadecyl(2-hydroxyethyl)dimethylammonium Compounds

Spectroscopic methods are fundamental in determining the molecular structure and properties of Hexadecyl(2-hydroxyethyl)dimethylammonium. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide detailed information about the compound's atomic arrangement and functional groups.

NMR spectroscopy is a powerful tool for probing the structure and dynamic behavior of molecules in solution. For Hexadecyl(2-hydroxyethyl)dimethylammonium, it provides critical insights into its chemical environment and spatial arrangement, both as a monomer and within micellar aggregates.

The chemical shifts of hydrogen (¹H) and carbon (¹³C) nuclei are highly sensitive to their local electronic environment, which can be altered by changes in pH. This sensitivity is particularly useful for studying the acid-base properties of the terminal hydroxy group in the Hexadecyl(2-hydroxyethyl)dimethylammonium cation.

Research has shown that by monitoring the variations in the ¹H and ¹³C NMR chemical shifts of the hydroxyethyl (B10761427) group as a function of pH, the acid dissociation constant (pKa) of the hydroxy group can be accurately estimated. researchgate.netkisti.re.kr Studies on micellized Hexadecyl(2-hydroxyethyl)dimethylammonium bromide demonstrated that this method, along with monitoring pH changes upon hydroxide (B78521) addition, yields pKa values in the range of 12.4–12.6. researchgate.netkisti.re.kr This finding is significant as it indicates that micellization does not substantially alter the deprotonation equilibrium of the headgroup when compared to related small molecules like choline (B1196258), which has a reported pKa of 12.8. researchgate.netkisti.re.kr The ability to track these subtle changes in chemical shifts provides a detailed understanding of the ionization behavior at the micelle-water interface.

Table 1: Estimated pKa Values for the Hydroxy Group of Hexadecyl(2-hydroxyethyl)dimethylammonium Bromide

| Analytical Method | Estimated pKa Range | Source |

|---|---|---|

| ¹H and ¹³C NMR Chemical Shift Variation with pH | 12.4–12.6 | researchgate.netkisti.re.kr |

| Monitoring pH increase on addition of OH⁻ | 12.4–12.6 | researchgate.netkisti.re.kr |

| Kinetic Measurements (for comparison) | 12.4 | researchgate.net |

NMR spectroscopy is also instrumental in determining the three-dimensional conformation of the flexible headgroup of Hexadecyl(2-hydroxyethyl)dimethylammonium. Studies have revealed that the hydroxyethyl group of the molecule predominantly adopts a gauche conformation. researchgate.netkisti.re.kr This spatial arrangement is favored in both the monomeric state and within the structured environment of a micelle. researchgate.netkisti.re.kr

The preference for the gauche conformation is attributed to a favorable intramolecular interaction between the oxygen atom of the hydroxy group and the positively charged nitrogen atom (O···N⁺). researchgate.netkisti.re.kr This observation is consistent with the conformational behavior of similar molecules like choline. The fact that the headgroups largely maintain this conformation and their deprotonation behavior independently within the crowded micellar structure suggests that they act as relatively independent units at the micellar surface. researchgate.netkisti.re.kr

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation, an FT-IR spectrum provides a unique molecular fingerprint. For Hexadecyl(2-hydroxyethyl)dimethylammonium, the spectrum would exhibit characteristic absorption bands corresponding to its distinct structural features.

Table 2: Expected Characteristic FT-IR Absorption Bands for Hexadecyl(2-hydroxyethyl)dimethylammonium

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching | ~3500 - 3200 | Strong, Broad |

| C-H (Alkyl) | Stretching | ~2950 - 2850 | Strong, Sharp |

| C-H (Alkyl) | Bending | ~1470 - 1350 | Variable |

| C-O (Alcohol) | Stretching | ~1260 - 1050 | Strong |

| C-N (Ammonium) | Stretching | ~1220 - 1020 | Medium to Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Mass Spectrometry for Molecular Characterization and Sensitive Detection

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of compounds, confirming their elemental composition, and quantifying their presence at very low concentrations.

For the sensitive detection and precise quantification of Hexadecyl(2-hydroxyethyl)dimethylammonium in complex matrices, High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) is the method of choice. openagrar.denih.gov This technique combines the powerful separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

In this method, the compound is first separated from other components in a sample by HPLC. The eluent is then introduced into the ESI source, where the Hexadecyl(2-hydroxyethyl)dimethylammonium cation is efficiently transferred from the liquid phase to the gas phase as a distinct molecular ion [M]⁺. This ion is then selected in the first mass analyzer and fragmented by collision-induced dissociation (CID). The resulting characteristic fragment ions are detected in the second mass analyzer.

This process, often performed in Selected Reaction Monitoring (SRM) mode, provides exceptional selectivity and allows for quantification at trace levels, even in complex biological or environmental samples. openagrar.de The technique's ability to generate abundant protonated molecular ions and characteristic product ions makes it highly reliable for both qualitative confirmation and quantitative analysis. openagrar.deresearchgate.net

Table 3: Principles of HPLC-ESI-MS/MS for Analysis of Hexadecyl(2-hydroxyethyl)dimethylammonium

| Component/Step | Function | Advantage for this Compound |

|---|---|---|

| HPLC | Separates the target analyte from matrix components. | Reduces ion suppression and improves analytical accuracy. |

| Electrospray Ionization (ESI) | Generates gaseous molecular ions [M]⁺ from the solvated compound. | Efficiently ionizes the pre-charged quaternary ammonium (B1175870) compound. |

| Tandem Mass Spectrometry (MS/MS) | Selects the molecular ion, fragments it, and detects specific fragments. | Provides high selectivity and sensitivity, enabling trace quantification. |

| Selected Reaction Monitoring (SRM) | Monitors a specific precursor ion → product ion transition. | Maximizes signal-to-noise ratio for precise and accurate quantification. |

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for separating Hexadecyl(2-hydroxyethyl)dimethylammonium from complex matrices and assessing its purity. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose.

Development and Optimization of High-Performance Liquid Chromatography (HPLC) Methods for Hexadecyl(2-hydroxyethyl)dimethylammonium and Related Compounds

The development of a robust HPLC method for a cationic surfactant like Hexadecyl(2-hydroxyethyl)dimethylammonium requires careful optimization of several parameters to achieve accurate and reproducible results. drawellanalytical.comtaylorfrancis.com The primary goal is to obtain good separation with excellent peak shape and sensitivity. thermofisher.comthermofisher.com

Column Selection: The choice of a stationary phase is critical. Standard silica-based reversed-phase (RP) columns can exhibit poor performance, including peak tailing and excessive retention, due to undesirable ionic interactions between the positively charged quaternary ammonium group and residual silanols on the silica (B1680970) surface. thermofisher.com To overcome this, specialized columns with novel mixed-mode chromatography technology are often employed. thermofisher.com Columns like the Acclaim Surfactant Plus, which offer both reversed-phase and anion-exchange retention mechanisms, are highly effective. thermofisher.comtandfonline.com The surface chemistry of these columns is designed to deactivate silanol (B1196071) activity, leading to improved peak symmetry. thermofisher.com

Mobile Phase Optimization: The mobile phase composition significantly influences the separation. drawellanalytical.com A common approach involves a gradient elution, where the mobile phase composition is changed over time to effectively separate compounds with different polarities. sigmaaldrich.comwjpmr.com A typical mobile phase for cationic surfactant analysis consists of an aqueous buffer and an organic modifier. thermofisher.com

Organic Modifier: Acetonitrile is often preferred due to its favorable UV transmittance and low viscosity, though methanol (B129727) is also used. tandfonline.comsigmaaldrich.com

Aqueous Phase: A buffered aqueous mobile phase, such as ammonium acetate (B1210297) adjusted to a specific pH (e.g., pH 5), is used to control the ionic interactions and ensure reproducible separation. thermofisher.com The ionic strength of the buffer can be adjusted to fine-tune the retention.

Detection Methods: Since many surfactants, including Hexadecyl(2-hydroxyethyl)dimethylammonium, lack a strong UV chromophore, alternative detection methods are necessary. thermofisher.comthermofisher.com

Charged Aerosol Detection (CAD): This is a highly sensitive universal detection method that can measure any non-volatile and many semi-volatile compounds. thermofisher.comthermofisher.com It provides a more uniform response compared to other universal detectors and is compatible with gradient elution. thermofisher.com

Evaporative Light Scattering Detection (ELSD): Another universal detector compatible with gradient methods, though generally less sensitive and reproducible than CAD. thermofisher.comtandfonline.com

Conductivity Detection: Due to the ionic nature of quaternary ammonium compounds, conductivity detection can be employed, often after a separation technique like ion-exchange chromatography. acs.org

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) provides high sensitivity and specificity, allowing for the identification and quantification of individual surfactant homologues, even at trace levels in complex environmental samples. acs.org

The optimization process involves systematically adjusting these parameters to achieve baseline resolution of all components within a reasonable analysis time. thermofisher.com

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Column | Acclaim™ Surfactant Plus (Mixed-Mode) | Provides both reversed-phase and anion-exchange mechanisms, deactivates surface silanols to reduce peak tailing. thermofisher.com |

| Mobile Phase A | 0.1 M Ammonium Acetate (pH 5.0) | Buffered aqueous phase to control ionic interactions and ensure reproducibility. thermofisher.com |

| Mobile Phase B | Methanol or Acetonitrile | Organic modifier to control hydrophobic retention. tandfonline.com |

| Elution Mode | Gradient Elution | Allows for the separation of a wide range of related compounds in a single run. thermofisher.com |

| Flow Rate | 1.0 mL/min | Typical flow rate for standard analytical columns. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) | Suitable for compounds lacking a UV chromophore, offering high sensitivity. thermofisher.comacs.org |

Thermal Analysis Techniques for Stability and Phase Behavior (e.g., Thermogravimetric Analysis)

Thermal analysis techniques are crucial for evaluating the thermal stability and decomposition profile of Hexadecyl(2-hydroxyethyl)dimethylammonium. Thermogravimetric Analysis (TGA) is a primary method used for this purpose, measuring the change in mass of a sample as a function of temperature in a controlled atmosphere. acs.org

The TGA thermogram of a quaternary ammonium compound typically exhibits a multi-stage decomposition process. mdpi.commdpi.com

First Stage: A slight initial weight loss observed at lower temperatures (typically below 200°C) is attributed to the evaporation of adsorbed or bound water molecules. acs.orgmdpi.com

Second Stage: The primary decomposition of the organic structure occurs at higher temperatures (e.g., 200°C to 500°C). mdpi.com For Hexadecyl(2-hydroxyethyl)dimethylammonium, this stage would involve the cleavage of the C-N bonds and the decomposition of the alkyl chains and the hydroxyethyl group. This often happens via mechanisms like the Hofmann elimination, which yields a tertiary amine. american.edu

Third Stage: At even higher temperatures (above 500°C), a slower decomposition of the remaining carbonized residue may occur. mdpi.com

By analyzing the TGA curve and its derivative (DTG), which shows the rate of mass loss, key information such as the onset temperature of decomposition and the temperature of maximum degradation rate can be determined, providing a quantitative measure of the compound's thermal stability. mdpi.com

| Decomposition Stage | Typical Temperature Range (°C) | Associated Event | Typical Weight Loss (%) |

|---|---|---|---|

| 1 | 25 - 200 | Evaporation of adsorbed water. acs.org | 5 - 10% |

| 2 | 200 - 500 | Pyrolysis of organic moieties (alkyl chains, head group). mdpi.com | 60 - 80% |

| 3 | > 500 | Decomposition of carbonized residue. mdpi.com | 5 - 15% |

Interfacial and Supramolecular Chemistry

Micellar Aggregation Properties of Hexadecyl(2-hydroxyethyl)dimethylammonium Surfactants

The defining characteristic of surfactants is their ability to spontaneously self-assemble in solution. Molecules of Hexadecyl(2-hydroxyethyl)dimethylammonium, possessing both a hydrophobic hexadecyl tail and a polar dimethyl hydroxyethyl (B10761427) ammonium (B1175870) headgroup, arrange themselves into organized aggregates known as micelles to minimize the unfavorable interaction between their hydrocarbon tails and water.

The critical micelle concentration (CMC) is a fundamental property of a surfactant, defined as the concentration above which micelles begin to form. Below the CMC, surfactant molecules exist predominantly as monomers in the solution. Once the CMC is reached, there is a sharp change in various physicochemical properties of the solution, such as surface tension, conductivity, and sound velocity, as the monomers assemble into micelles. nih.govresearchgate.net

The CMC can be determined experimentally by monitoring one of these properties as a function of surfactant concentration. For ionic surfactants, a common method is to measure the specific conductivity. A plot of conductivity against concentration typically shows two lines with different slopes; the point of intersection is taken as the CMC. researchgate.net

While a specific experimental CMC value for Hexadecyl(2-hydroxyethyl)dimethylammonium Bromide is not detailed in the available research, it is instructive to compare it with its close structural analog, Hexadecyltrimethylammonium bromide (CTAB), which lacks the hydroxyethyl group. The CMC for CTAB is a well-established value.

Table 1: Comparison of Cationic Surfactants

| Surfactant | Alkyl Chain Length | Headgroup Structure | Typical CMC in Water (mM) |

|---|---|---|---|

| Hexadecyl(2-hydroxyethyl)dimethylammonium Bromide | 16 | -N⁺(CH₃)₂(CH₂CH₂OH) | Not specified in sources |

| Hexadecyltrimethylammonium bromide (CTAB) | 16 | -N⁺(CH₃)₃ | ~0.9 |

The presence of the 2-hydroxyethyl group in place of a methyl group can influence the CMC due to differences in hydration and steric hindrance at the micelle surface.

The process of micellization is sensitive to the surrounding environmental conditions. Several factors can influence the CMC value as well as the size, shape, and stability of the micelles formed by Hexadecyl(2-hydroxyethyl)dimethylammonium surfactants.

Temperature : Temperature can have a complex effect on the micellization of ionic surfactants. Typically, the CMC value decreases with an initial increase in temperature, reaches a minimum, and then increases with a further rise in temperature. This behavior results from the interplay between the temperature's effect on the hydrophobic interactions driving aggregation and the electrostatic repulsion between the ionic headgroups.

Addition of Electrolytes : The presence of inorganic salts in the aqueous solution significantly promotes micelle formation, leading to a lower CMC. The added counterions (e.g., bromide ions from NaBr) reduce the electrostatic repulsion between the positively charged ammonium headgroups at the micelle surface. This shielding effect allows the surfactant monomers to aggregate more easily and at a lower concentration.

Organic Additives (Cosolvents) : The addition of polar organic substances, such as alcohols or diols, can alter the solvent properties and influence micellization. nih.gov These additives can partition between the bulk aqueous phase and the micelles. Depending on their nature, they may increase the CMC by improving the solvation of the surfactant monomers in the bulk phase, making the micellization process less favorable. nih.gov

Microenvironment Effects of Hexadecyl(2-hydroxyethyl)dimethylammonium Micelles on Chemical Equilibria and Reactivity

The interior of a micelle, often referred to as the micellar pseudophase, creates a distinct microenvironment that is significantly different from the bulk aqueous solution. This hydrophobic core and the charged interfacial region (Stern layer) can be exploited to alter chemical reaction rates and shift equilibria.

Micellar catalysis refers to the enhancement or inhibition of reaction rates in the presence of micelles. This effect arises primarily from the ability of micelles to concentrate reactants within the small volume of the pseudophase, leading to a dramatic increase in their effective concentrations.

For bimolecular reactions involving a nonpolar substrate and an ionic nucleophile, cationic micelles like those formed by Hexadecyl(2-hydroxyethyl)dimethylammonium bromide can lead to significant rate accelerations. The hydrophobic substrate partitions into the micellar core, while the oppositely charged nucleophile is attracted to the positively charged micellar surface. This colocalization of reactants at the micelle-water interface is a key driver of catalysis.

This principle is particularly effective for Aromatic Nucleophilic Substitution (SNAr) reactions. These reactions are often performed in polar aprotic solvents like DMF or DMSO. Micellar catalysis provides a green alternative by enabling these reactions to occur in water. The micelle acts as a "nanoreactor," solubilizing the aromatic substrate and attracting the nucleophile to facilitate the reaction. Research has demonstrated the utility of micellar systems in promoting SNAr reactions with nitrogen, oxygen, and sulfur nucleophiles on various aromatic and heteroaromatic substrates.

The catalytic efficiency of Hexadecyl(2-hydroxyethyl)dimethylammonium bromide micelles has been leveraged in kinetic studies of aromatic nucleophilic substitution, where the reaction rate provides insight into the properties of the micellar system. bohrium.com

The unique environment of the micellar interface can significantly alter the acid-base properties of a molecule residing within it. The apparent dissociation constant (pKa) of a functional group can shift by several units when it is transferred from the bulk aqueous phase to the micellar pseudophase. This shift is a composite of two main factors: the lower polarity of the micellar interface compared to water and, for ionic micelles, the electrostatic potential at the surface.

For a cationic micelle, the interface has a positive electrostatic potential, which disfavors the formation of a proton (H⁺) and stabilizes anionic species. Consequently, the acidity of a neutral acid (like a phenol) is enhanced (pKa decreases), while the acidity of a cationic acid (like an ammonium group) is suppressed (pKa increases).

The Hexadecyl(2-hydroxyethyl)dimethylammonium cation itself contains a weakly acidic hydroxy group. The acid dissociation constant of this group when the surfactant is part of a micelle has been determined using several methods. bohrium.com These studies provide a direct measure of the chemical environment within the micellar interface.

The apparent pKa of the hydroxyl group was estimated through:

NMR Spectroscopy : By monitoring the variation of ¹H and ¹³C NMR chemical shifts of the hydroxyethyl group as a function of pH. bohrium.com

Potentiometric Titration : By directly monitoring the pH change upon the addition of a strong base (OH⁻) to the micellar solution. bohrium.com

Kinetic Analysis : By analyzing the rate constants of dephosphorylation and aromatic nucleophilic substitution reactions that are dependent on the concentration of the deprotonated (alkoxide) form of the surfactant. bohrium.com

Remarkably, these distinct methods yield consistent results, providing a reliable picture of the acid-base equilibrium at the micelle surface.

Table 2: Apparent pKa of the Hydroxy Group in Micellized Hexadecyl(2-hydroxyethyl)dimethylammonium Bromide

| Determination Method | Apparent pKa Value | Reference |

|---|---|---|

| ¹H and ¹³C NMR Chemical Shift Variation | 12.4–12.6 | bohrium.com |

| pH Monitoring upon OH⁻ Addition | 12.4–12.6 | bohrium.com |

| Kinetic Analysis (Dephosphorylation and SNAr) | ~12.4 | bohrium.com |

These values are quite similar to the pKa of choline (B1196258) (12.8) in dilute solution, indicating that the micellar environment does not have a major effect on the deprotonation equilibrium of the hydroxyethyl headgroup in this specific surfactant. bohrium.com

Acid-Base Equilibria within the Micellar Pseudophase

Interactions with Polymeric Systems and Colloidal Dispersions

The interaction between surfactants and polymers is a field of extensive study, driven by the synergistic effects that can be achieved in various formulations. Hexadecyl(2-hydroxyethyl)dimethylammonium, with its positively charged headgroup and long hydrophobic tail, exhibits multifaceted interactions with both neutral and charged polymers, as well as with particles in colloidal dispersions.

Adsorption Behavior and Complex Formation with Neutral and Charged Polymers

The adsorption of Hexadecyl(2-hydroxyethyl)dimethylammonium onto polymer chains is governed by a combination of electrostatic and hydrophobic interactions. The nature and strength of these interactions are highly dependent on the type of polymer present in the system.

With neutral polymers , such as Polyvinylpyrrolidone (PVP) or Poly(ethylene glycol) (PEG), the primary driving force for interaction is hydrophobic attraction between the surfactant's hexadecyl tail and less polar segments of the polymer chain. The initial interaction typically occurs at a specific surfactant concentration known as the critical aggregation concentration (CAC), which is often lower than the critical micelle concentration (CMC) of the surfactant alone. At the CAC, surfactant molecules begin to form micelle-like aggregates along the polymer chain.

The process can be visualized as the surfactant molecules adsorbing onto the polymer, creating a "necklace" type structure where the polymer chain threads through the surfactant aggregates. This complex formation can significantly alter the solution's properties, such as viscosity and surface tension.

In the case of charged polymers , specifically anionic polymers like sodium polyacrylate, the interaction is much stronger and is dominated by electrostatic attraction between the positively charged headgroup of the surfactant and the negatively charged groups on the polymer. This leads to the formation of polyelectrolyte-surfactant complexes (PESCs).

| Polymer Type | Primary Driving Force for Interaction | Key Phenomena |

| Neutral Polymers | Hydrophobic Interactions | Critical Aggregation Concentration (CAC), "Necklace" model of complexation |

| Anionic Polymers | Electrostatic Attraction & Hydrophobic Interactions | Polyelectrolyte-Surfactant Complex (PESC) formation, Charge neutralization, Polymer collapse and precipitation |

Stabilization Mechanisms in Aqueous Suspensions

Hexadecyl(2-hydroxyethyl)dimethylammonium is effective in stabilizing aqueous suspensions of solid particles, such as silica (B1680970) or latex, through a combination of electrostatic and steric stabilization mechanisms. The predominant mechanism depends on the surface charge of the particles and the concentration of the surfactant.

For negatively charged particles, the cationic headgroup of the surfactant readily adsorbs onto the particle surface, neutralizing the inherent negative charge. As more surfactant molecules adsorb, a monolayer is formed. With increasing concentration, a second layer can form with the hydrophobic tails interacting with the tails of the first layer, and the positively charged headgroups oriented towards the aqueous phase. This process, known as charge reversal, imparts a net positive charge to the particles.

The stability of the suspension is then influenced by the zeta potential, which is the electric potential at the slipping plane of the particle. A high absolute value of the zeta potential (typically > ±30 mV) indicates strong electrostatic repulsion between particles, leading to a stable dispersion and preventing aggregation or flocculation.

The adsorption of Hexadecyl(2-hydroxyethyl)dimethylammonium can be quantified by adsorption isotherms, which relate the amount of surfactant adsorbed per unit area or mass of the solid to the equilibrium concentration of the surfactant in the solution.

Beyond electrostatic stabilization, the adsorbed surfactant layers can also provide steric stabilization . The long hexadecyl chains extending from the particle surface create a physical barrier that prevents particles from approaching each other too closely, thus hindering aggregation. The presence of the hydroxyethyl group in the headgroup can also contribute to steric hindrance and increase the hydration layer around the particles, further enhancing stability.

| Stabilization Mechanism | Description | Key Parameters |

| Electrostatic Stabilization | Adsorption of cationic surfactant on negatively charged particles leads to charge neutralization and subsequent charge reversal, creating repulsive forces between particles. | Zeta Potential, Adsorption Isotherm |

| Steric Stabilization | The adsorbed layer of surfactant molecules, particularly the protruding alkyl chains, creates a physical barrier preventing particle aggregation. | Adsorbed Layer Thickness |

Mechanistic Organic Chemistry and Catalysis

Hexadecyl(2-hydroxyethyl)dimethylammonium as a Ligand and Stabilizer in Metal Catalysis

The unique molecular architecture of Hexadecyl(2-hydroxyethyl)dimethylammonium, featuring a cationic headgroup and a long hydrophobic tail, allows it to serve as an effective ligand and stabilizer in the synthesis of metal nanoparticles. This dual functionality is crucial in controlling the size, morphology, and catalytic properties of the resulting nanomaterials.

Application in the Preparation and Stabilization of Metal Nanoparticles (e.g., Rhodium Nanoparticles, Palladium Nanoparticles)

Hexadecyl(2-hydroxyethyl)dimethylammonium and its derivatives are instrumental in the preparation and stabilization of various metal nanoparticles, including those of rhodium and palladium. The stabilization mechanism is primarily a combination of electrostatic and steric interactions. The cationic ammonium (B1175870) headgroup electrostatically interacts with the metal surface, while the long hexadecyl chains provide a steric barrier that prevents nanoparticle agglomeration.

For instance, a closely related compound, N,N-dimethyl-N-dodecyl-N-(2-hydroxyethyl)ammonium chloride, has been successfully employed in the synthesis of stable rhodium nanoparticles in aqueous solutions. Similarly, hexadecyl(2-hydroxyethyl)dimethylammonium dihydrogen phosphate (B84403) (HHDMA) has been utilized as a water-soluble reagent for preparing palladium nanoparticles. In this context, the ligand not only stabilizes the nanoparticles but can also act as a reducing agent. The presence of the surfactant on the metal surface is crucial for maintaining a stable colloidal dispersion, which is a prerequisite for many catalytic applications.

The table below summarizes the role of Hexadecyl(2-hydroxyethyl)dimethylammonium and its analogues in the stabilization of metal nanoparticles.

| Metal Nanoparticle | Stabilizing Agent Analogue | Stabilization Mechanism |

| Rhodium (Rh) | N,N-dimethyl-N-dodecyl-N-(2-hydroxyethyl)ammonium chloride | Electrostatic and steric |

| Palladium (Pd) | Hexadecyl(2-hydroxyethyl)dimethylammonium dihydrogen phosphate (HHDMA) | Electrostatic and steric |

| Ruthenium (Ru) | Hexadecyl(2-hydroxyethyl)dimethylammonium dihydrogen phosphate (HHDMA) | Electrostatic and steric |

Influence on Catalyst Activity and Selectivity in Heterogeneous and Homogeneous Reactions (e.g., Alkyne Semihydrogenation)

The presence of Hexadecyl(2-hydroxyethyl)dimethylammonium as a ligand significantly influences the activity and selectivity of metal nanoparticle catalysts in various chemical transformations, a notable example being the semihydrogenation of alkynes. The ligand layer on the catalyst surface can modify the electronic and geometric properties of the metal, thereby directing the reaction towards the desired products.

In the case of palladium-catalyzed alkyne semihydrogenation, the use of HHDMA as a ligand has been shown to enhance the selectivity towards the corresponding alkene by suppressing over-hydrogenation to the alkane. acs.org The rigid adsorption of the HHDMA ligand on the palladium surface is believed to reduce the number of available active sites and decrease the hydride coverage on the surface. nih.gov This modification of the catalyst surface favors the desorption of the intermediate alkene before it can undergo further reduction. Low-content, colloidal HHDMA-palladium catalysts on activated carbon or titanium silicate (B1173343) have demonstrated high selectivities for alkyne semihydrogenation. beilstein-journals.org

The following table presents data on the selectivity of HHDMA-modified palladium catalysts in alkyne semihydrogenation.

| Catalyst | Substrate | Selectivity to Alkene (%) | Reference |

| Pd(HHDMA)@C | Terminal Alkynes | 97 | beilstein-journals.org |

| Pd(HHDMA)@TiSi₂O₆ | Terminal Alkynes | 96 | beilstein-journals.org |

The interaction between the Hexadecyl(2-hydroxyethyl)dimethylammonium ligand and the metal nanoparticle surface is a key factor governing the catalyst's performance. The cationic headgroup of the surfactant interacts with the electron-rich metal surface, creating a charged interface. The long alkyl chain extends into the reaction medium, creating a hydrophobic environment around the nanoparticle.

Density Functional Theory (DFT) calculations on related systems have suggested that ligands like HHDMA adsorb strongly and rigidly onto the palladium surface. This strong adsorption has two main consequences: a geometric effect, where the ligand blocks a significant portion of the active sites, and an electronic effect, where the ligand modifies the electronic properties of the metal surface, thereby influencing the adsorption strength of reactants and intermediates. nih.gov For example, the adsorbed amine can reduce the adsorption of alkenes or even block the surface sites that are catalytically active for the over-hydrogenation of alkenes. acs.org These modifications to the reaction environment are crucial for achieving high selectivity in reactions like alkyne semihydrogenation.

Kinetic and Thermodynamic Aspects of Reactions in Functionalized Micelles

Hexadecyl(2-hydroxyethyl)dimethylammonium, as a cationic surfactant, readily forms micelles in aqueous solutions above its critical micelle concentration (CMC). These micelles act as microreactors, providing a unique environment that can significantly alter the rates and mechanisms of chemical reactions.

Rate Enhancement and Inhibition Mechanisms in Micellar Catalysis

Micelles formed from Hexadecyl(2-hydroxyethyl)dimethylammonium bromide have been shown to be effective catalysts for various reactions, such as the alkaline hydrolysis of phosphate esters. The rate enhancement observed in micellar catalysis is often attributed to the partitioning of reactants between the bulk aqueous phase and the micellar pseudophase. The concentration of both the substrate and the nucleophile in the small volume of the micelle leads to a significant increase in the reaction rate.

Conversely, micellar systems can also inhibit reactions. Inhibition can occur if the substrate is incorporated into the micelle in an orientation that is unfavorable for the reaction, or if the reactive species are separated between the aqueous and micellar phases.

A study on the alkaline hydrolysis of diethyl and di-n-hexyl p-nitrophenyl phosphate found that functional micelles of hexadecyl(2-hydroxyethyl)dimethylammonium bromide are better catalysts than those of hexadecyltrimethylammonium bromide (CTABr). This suggests that the hydroxyethyl (B10761427) group plays a crucial role in the catalytic activity, possibly through hydrogen bonding or by acting as a nucleophile itself.

The table below shows a comparison of the catalytic effect of Hexadecyl(2-hydroxyethyl)dimethylammonium bromide (I) and CTABr on the hydrolysis of a phosphate triester.

| Surfactant | Substrate | [OH⁻] (M) | Relative Rate Enhancement | Reference |

| CTABr | Diethyl p-nitrophenyl phosphate | 0.01 | 9 | |

| I | Diethyl p-nitrophenyl phosphate | 0.01 | 30 |

Interfacial Reaction Pathways and Substrate Localization within Micellar Aggregates

The interface between the micellar core and the bulk aqueous phase, often referred to as the Stern layer, is the primary site for many micellar-catalyzed reactions. The properties of this interface, such as polarity, charge, and water concentration, are significantly different from the bulk solution and play a critical role in determining the reaction pathway.

Substrates solubilized within the micelle can be localized in different regions, including the hydrophobic core, the Stern layer, or at the surface of the micelle. The specific location of the substrate is determined by its polarity and its interactions with the surfactant molecules. This localization can orient the substrate in a way that either facilitates or hinders its reaction with species in the bulk phase or with other molecules within the micelle. The acid dissociation of the hydroxy group of micellized hexadecyl(2-hydroxyethyl)dimethylammonium bromide is influenced by the micellar environment, indicating a change in the local environment upon micellization. acs.orgacs.orgresearchgate.net This change in acidity can, in turn, affect the rates of acid- or base-catalyzed reactions occurring at the micellar interface.

General Principles of Quaternary Ammonium Salt Catalysis in Diverse Organic Transformations

Quaternary ammonium salts, such as Hexadecyl(2-hydroxyethyl)dimethylammonium, serve as highly effective catalysts in a variety of organic transformations, primarily through a mechanism known as Phase Transfer Catalysis (PTC). This catalytic method is indispensable for facilitating reactions between reactants located in different immiscible phases, such as a solid-liquid or a liquid-liquid system. The fundamental principle of PTC is the catalyst's ability to transport a reactant from one phase (typically aqueous) into another (typically organic), where the reaction can proceed efficiently.

The catalytic cycle in a liquid-liquid PTC system, employing a quaternary ammonium salt (Q⁺X⁻), can be generalized as follows:

Anion Exchange: In the aqueous phase, the quaternary ammonium cation (Q⁺) exchanges its initial anion (X⁻) for the reacting anion (Y⁻) from an inorganic salt (M⁺Y⁻).

Phase Transfer: The newly formed ion pair (Q⁺Y⁻) possesses significant lipophilicity due to the long alkyl chains on the cation, allowing it to migrate across the phase boundary into the organic phase.

Organic Phase Reaction: Within the organic phase, the anion (Y⁻) is weakly solvated and highly reactive. It reacts with the organic substrate (RZ) to form the desired product (RY) and a new anion (Z⁻).

Catalyst Regeneration: The quaternary ammonium cation (Q⁺) pairs with the newly formed anion (Z⁻) and transfers back to the aqueous phase, where it can exchange Z⁻ for another Y⁻ anion, thus restarting the catalytic cycle.

This process circumvents the need for expensive aprotic solvents and allows for reactions to occur under milder conditions with increased reaction rates. operachem.comjetir.org

The efficacy of a quaternary ammonium salt as a phase-transfer catalyst is governed by several structural and environmental factors:

Catalyst Structure: The length of the alkyl chains on the nitrogen atom is crucial. Salts with longer alkyl chains, like the hexadecyl group in Hexadecyl(2-hydroxyethyl)dimethylammonium, exhibit greater solubility in the organic phase, which enhances their ability to transport anions. operachem.com An empirical parameter, C#, which is the total number of carbons on the four alkyl chains, is often used to correlate structure with activity. For many reactions, a C# in the range of 16 to 32 provides optimal reactivity. acsgcipr.org

Organic Solvent: The choice of the organic solvent can influence both the rate of phase transfer and the intrinsic reaction rate. Solvents like dichloromethane (B109758) and toluene (B28343) are commonly used as they can solubilize most quaternary ammonium salts. operachem.com

Agitation: The rate of stirring significantly impacts the interfacial area between the two phases. Increased agitation leads to a larger interfacial area, which accelerates the transfer of the catalyst between phases. princeton.edu

Temperature: Like most chemical reactions, the rate of PTC-mediated reactions generally increases with temperature.

Quaternary ammonium salts catalyze a wide array of organic reactions, including nucleophilic substitutions, alkylations, oxidations, and reductions. nih.govcrdeepjournal.org For instance, they are widely used in C-, N-, O-, and S-alkylations, which are fundamental transformations in the fine chemical and pharmaceutical industries. crdeepjournal.org

A specific and innovative application of Hexadecyl(2-hydroxyethyl)dimethylammonium dihydrogen phosphate (HHDMA) is found in the field of heterogeneous catalysis. In the NanoSelect™ technology developed by BASF, HHDMA is utilized as a ligand or surface modifier for palladium (Pd) catalysts used in selective hydrogenation reactions. researchgate.net It acts as both a stabilizing and reducing agent during the preparation of metal nanoparticles. researchgate.net

Research into the use of Pd-HHDMA catalysts on an alumina (B75360) support (Al₂O₃) for the tail-end semi-hydrogenation of acetylene (B1199291) to ethylene (B1197577) has yielded detailed findings on the catalyst's performance. The presence of the HHDMA ligand on the palladium surface significantly influences the reaction's selectivity and activity.

| Catalyst Composition | Pd Loading (wt%) | HHDMA Content (wt%) | Acetylene Conversion (%) | Ethylene Production Increase (relative to catalyst w/o HHDMA) | C4+ Oligomer Suppression |

|---|---|---|---|---|---|

| Pd/Al₂O₃ | Variable | 0 | Baseline | N/A | Low |

| Pd-HHDMA/Al₂O₃ | Variable | Increasing | Decreased with increasing HHDMA | Increased with HHDMA | Effectively Suppressed |

Environmental Chemistry and Fate Assessment

Environmental Distribution and Compartmentalization of Hexadecyl(2-hydroxyethyl)dimethylammonium

The environmental distribution of Hexadecyl(2-hydroxyethyl)dimethylammonium, a type of quaternary ammonium (B1175870) compound (QAC), is largely dictated by its physicochemical properties. As a cationic surfactant, its positively charged nitrogen headgroup and long hydrophobic alkyl chain govern its behavior in multi-media systems.

Partitioning Behavior in Multi-Media Systems (e.g., Air, Water, Soil, Sediment)

The partitioning of Hexadecyl(2-hydroxyethyl)dimethylammonium is characterized by low volatility and a strong affinity for solid phases. Due to their very low vapor pressure, QACs are not expected to partition significantly into the air. ca.gov Their primary route into the environment is through "down-the-drain" disposal to wastewater treatment systems. nih.gov

In aquatic environments, the positively charged headgroup of the molecule leads to strong electrostatic interactions with negatively charged surfaces. Consequently, QACs exhibit a high tendency to sorb to suspended solids, wastewater biosolids, sediment, and soil. ca.gov This strong sorption behavior significantly mitigates their concentration in the water column and reduces their bioavailability. The U.S. Environmental Protection Agency (EPA) has reported that similar QACs are expected to be immobile in soil and sediment. ca.gov

| Environmental Compartment | Expected Partitioning Behavior for Hexadecyl(2-hydroxyethyl)dimethylammonium | Governing Factors |

|---|---|---|

| Air | Negligible | Very low vapor pressure |

| Water | Low concentration in the aqueous phase; primarily associated with suspended solids | High water solubility but strong sorption tendency |

| Soil | High; considered immobile | Strong electrostatic attraction to negatively charged clay and organic matter particles |

| Sediment | High; significant accumulation expected | Sorption from the water column to sediment particles |

| Biosolids | High; concentrates in sewage sludge | Strong sorption during wastewater treatment processes |

Degradation Pathways and Persistence in Environmental Matrices

The persistence of Hexadecyl(2-hydroxyethyl)dimethylammonium in the environment is determined by its susceptibility to both biotic and abiotic degradation processes.

Biotic Degradation Mechanisms (e.g., Microbial Degradation in Aqueous Environments)

Biotic degradation is the primary removal mechanism for QACs in the environment. acs.org Various microorganisms found in soil, sediment, and wastewater treatment plants are capable of degrading these compounds. nih.gov The biodegradation of QACs is dependent on several factors, including the compound's structure, concentration, and the specific microbial consortia present. acs.org

The degradation pathway for benzyl-containing QACs has been shown to initiate with the cleavage of the C-alkyl-N bond, followed by subsequent degradation of the resulting amines and benzoic acid. researchgate.net A similar initial step is plausible for Hexadecyl(2-hydroxyethyl)dimethylammonium, beginning with the separation of the C16 alkyl chain from the quaternary nitrogen. While specific studies on Hexadecyl(2-hydroxyethyl)dimethylammonium are limited, research on the structurally similar hexadecyl dimethyl ammonium chloride (C16DMAC) indicated that the time to achieve 50% biodegradation was greater than 15 days in a modified OECD screening test, suggesting it is not readily biodegradable under those specific conditions. researchgate.net However, under environmentally relevant conditions in wastewater treatment, high removal efficiencies for QACs are generally observed, largely due to a combination of strong sorption and biodegradation. erasm.org It is important to note that at very high concentrations, the biocidal properties of QACs can inhibit the activity of the very microorganisms responsible for their degradation. acs.org

| Parameter | Finding for Structurally Similar C16 QACs | Reference Context |

|---|---|---|

| Primary Degradation Pathway | Initial cleavage of the Calkyl-N bond | Studies on benzyldimethylalkylammonium chloride (BAC) researchgate.net |

| Biodegradability | Not readily biodegradable in screening tests (t1/2 > 15 days for 50% degradation) | Modified OECD screening test for C16DMAC researchgate.net |

| Environmental Removal | High removal in wastewater treatment plants | Combination of sorption and biodegradation erasm.org |

| Inhibitory Effects | High concentrations can be toxic to degrading microorganisms | General finding for QACs acs.org |

Advanced Environmental Fate Modeling and Predictive Approaches

Environmental fate models are valuable tools for predicting the distribution and concentration of chemicals in the environment when empirical data are limited. Multimedia fate models, in particular, provide a holistic view of a chemical's behavior.

Application of Multimedia Fate Models for Hexadecyl(2-hydroxyethyl)dimethylammonium

Multimedia fate models, such as the fugacity-based models (e.g., EUSES, SimpleBox), simulate the movement and accumulation of a chemical in a defined environment, often called a "unit world." eolss.netnih.gov These models divide the environment into interconnected compartments (air, water, soil, sediment, biota) and use the chemical's specific properties to calculate mass balance equations for transport and transformation processes. epa.gov

To apply a multimedia fate model to Hexadecyl(2-hydroxyethyl)dimethylammonium, key input parameters would be required, including:

Emission Rates: The quantity of the chemical released into different compartments (primarily water).

Partitioning Coefficients: Koc (soil/sediment-water), Kow (octanol-water), and Henry's Law constant (air-water).

Degradation Rates: Half-lives or rate constants for biodegradation in water, soil, and sediment.

While no studies have been published that specifically apply a multimedia fate model to Hexadecyl(2-hydroxyethyl)dimethylammonium, the models could be parameterized using data from structurally similar long-chain QACs. Such a simulation would likely predict that the vast majority of the chemical's mass would accumulate in soil and sediment, with very low concentrations in air and the aqueous phase of water bodies. eolss.net The model would confirm that the key removal process is biodegradation in these solid compartments. These models are crucial for risk assessment, helping to estimate predicted environmental concentrations (PECs) which can then be compared to predicted no-effect concentrations (PNECs) for various organisms. researchgate.net

Evaluation of Overall Persistence (Pov) and Long-Range Transport Potential (LRTP)

For QACs in general, persistence is significantly influenced by their strong affinity for sorption to particles and solids, which can limit the importance of degradation processes like aerobic biodegradation and indirect photolysis. nih.gov This sorption to nonaqueous phases can markedly lower the bioavailability of the chemicals, thereby suppressing biodegradation and leading to longer than expected half-lives, potentially on the order of years, once sorbed to soil and sediment. nih.gov

Long-chain QACs are generally characterized by low volatility, which limits their potential for long-range atmospheric transport in the gaseous phase. However, transport can occur if the compound adsorbs to airborne particulate matter. nih.gov

Table 1: General Factors Influencing Pov and LRTP of Long-Chain Quaternary Ammonium Compounds

| Parameter | Influence on Persistence and Transport | General Expectations for Hexadecyl(2-hydroxyethyl)dimethylammonium |

| Biodegradation | Primary degradation pathway in water and soil. | Expected to be susceptible to aerobic biodegradation, but the rate is significantly reduced by sorption. nih.gov |

| Sorption | High sorption to sludge, soil, and sediment. | The long hexadecyl chain suggests strong sorption, leading to accumulation in solids and reduced degradation. nih.govhnu.edu.cn |

| Volatility | Low vapor pressure. | Limits atmospheric transport in the gas phase. researchgate.net |

| Photolysis | Degradation by sunlight. | Can be a degradation pathway in surface waters, primarily through indirect photolysis. nih.gov |

Due to the lack of specific data, a quantitative assessment of the Pov and LRTP for Hexadecyl(2-hydroxyethyl)dimethylammonium cannot be provided at this time.

Bioavailability and Interactions with Environmental Biota (focused on chemical disposition, not ecotoxicity)

The bioavailability of Hexadecyl(2-hydroxyethyl)dimethylammonium in the environment is intrinsically linked to its strong tendency to sorb to organic matter, soil, and sediments. Bioavailability, in this context, refers to the fraction of the chemical that is available for uptake by organisms.

The strong adsorption of cationic surfactants like Hexadecyl(2-hydroxyethyl)dimethylammonium to negatively charged surfaces of particles in soil and aquatic systems is a key factor in reducing its freely dissolved concentration in the water column. erasm.orgtaylorfrancis.com This sorption process significantly reduces the bioavailability of the compound to many aquatic organisms. nih.goverasm.org

Once taken up by organisms, the disposition of QACs can vary. Studies on related compounds suggest that several transport mechanisms may be involved in their disposition within an organism. nih.gov Because they bind to sediment, QACs may accumulate in the bodies of filter-feeding animals that process large volumes of water containing sediment. orst.edu

Table 2: Factors Affecting the Bioavailability and Disposition of Hexadecyl(2-hydroxyethyl)dimethylammonium

| Factor | Description | Implication for Bioavailability and Disposition |

| Sorption to Solids | The compound readily binds to organic carbon in soil and sediment. | Reduces the concentration of the freely dissolved form, thereby lowering its availability for uptake by many organisms. nih.goverasm.org |

| Alkyl Chain Length | The long (C16) alkyl chain increases hydrophobicity. | Enhances the tendency to partition from water into organic matrices, including biological tissues. hnu.edu.cn |

| Cationic Nature | The positively charged nitrogen atom promotes interaction with negatively charged biological membranes. | Can facilitate initial interaction with cell surfaces, though uptake mechanisms are complex. researchgate.net |

| Biotransformation | Organisms may metabolize the compound. | The extent and pathways of biotransformation for this specific compound in various biota are not well-documented. |

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of the Hexadecyl(2-hydroxyethyl)dimethylammonium cation. These methods solve the Schrödinger equation for a given molecule to determine its electronic structure, from which a multitude of properties can be derived.

Conformation Analysis and Energy Minimization of the Hexadecyl(2-hydroxyethyl)dimethylammonium Cation

The Hexadecyl(2-hydroxyethyl)dimethylammonium cation possesses significant conformational flexibility due to the long hexadecyl chain and the rotatable bonds within the hydroxyethyl (B10761427) group. Understanding the preferred three-dimensional structure is crucial as it dictates how the molecule interacts with its environment and with other molecules.

Conformation analysis involves exploring the potential energy surface of the molecule to identify stable conformers, which correspond to energy minima. This is typically achieved through systematic or stochastic searches of the conformational space, followed by geometry optimization and energy minimization calculations. For a molecule of this size, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G**), are often employed to achieve a balance between accuracy and computational cost.

Studies on analogous long-chain quaternary ammonium (B1175870) cations, such as the cetyltrimethylammonium (CTA+) cation, have shown that the long alkyl chain tends to adopt a low-energy, all-trans (zigzag) conformation in the gas phase to minimize steric hindrance. However, in the presence of a solvent or in aggregated states, gauche conformations can be introduced.